![molecular formula C16H21N3O3 B4685898 N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4685898.png)
N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid Hydrazide: This is achieved by reacting furan-2-carboxylic acid with hydrazine hydrate.
Cyclization to Form the Oxadiazole Ring: The furan-2-carboxylic acid hydrazide is then reacted with carbon disulfide in the presence of a base to form the oxadiazole ring.
Formation of the Butanamide Moiety: The oxadiazole derivative is then reacted with 4-bromobutanoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets in biological systems. The furan and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Furan-2-carboxylic Acid Hydrazide: A precursor in the synthesis of the target compound.
5-Furan-2-yl-1,2,4-oxadiazole: A structurally similar compound with a different substituent at the oxadiazole ring.
N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-triazol-5-yl]butanamide: A compound with a triazole ring instead of an oxadiazole ring.
Uniqueness: N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of both furan and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclohexyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-22-15)13-8-5-11-21-13/h5,8,11-12H,1-4,6-7,9-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLKMWQAMPRIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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